Cas no 930-88-1 (N-Methylmaleimide)

N-Methylmaleimide structure
N-Methylmaleimide structure
Nome do Produto:N-Methylmaleimide
N.o CAS:930-88-1
MF:C5H5NO2
MW:111.098701238632
MDL:MFCD00005508
CID:40292
PubChem ID:70261

N-Methylmaleimide Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Methyl-1H-pyrrole-2,5-dione
    • N-Methylmaleimide
    • 1-methylpyrrole-2,5-dione
    • N-Methylmaleinimide
    • Maleimide, N-methyl-
    • 1H-Pyrrole-2,5-dione, 1-methyl-
    • N-methyl maleimide
    • 1-methyl-pyrrole-2,5-dione
    • P0TFZ8R21Y
    • 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • SEEYREPSKCQBBF-UHFFFAOYSA-N
    • N-methymaleimide
    • N-Methylomaleimide
    • WLN: T5VNVJ B1
    • 1-methylazoline-2,5-dione
    • Maleimide-Related Compound
    • 1-Methyl-1H-pyrrole-2,5-dione (ACI)
    • Maleimide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl maleic imide
    • N-Methylpyrrole-2,5-dione
    • NSC 57594
    • NSC57594
    • PD135234
    • EINECS 213-226-1
    • BDBM7803
    • DB-057367
    • MFCD00005508
    • NSC-57594
    • STK055426
    • Q15720563
    • CHEMBL225037
    • DS-15966
    • DTXSID30239240
    • F14903
    • CS-0070301
    • N-Methylmaleimide, 97%
    • Z203053858
    • BRN 0108550
    • 5-21-10-00005 (Beilstein Handbook Reference)
    • SCHEMBL36966
    • 930-88-1
    • 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
    • 1-Methyl-1H-pyrrole-2,5-dione #
    • F3188-0045
    • 1H-Pyrrole-2, 1-methyl-
    • EN300-25331
    • SEEYREPSKCQBBF-UHFFFAOYSA-
    • NS00039522
    • UNII-P0TFZ8R21Y
    • InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
    • AKOS001276499
    • M0807
    • methyl-1h-pyrrole-2,5-dione
    • SY049546
    • HMS1659H21
    • AI3-22153
    • MDL: MFCD00005508
    • Inchi: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
    • Chave InChI: SEEYREPSKCQBBF-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(=O)C=C1
    • BRN: 0108550

Propriedades Computadas

  • Massa Exacta: 111.03200
  • Massa monoisotópica: 111.032028402g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 37.4
  • XLogP3: -0.5
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.3113 (rough estimate)
  • Ponto de Fusão: 94-96 °C (lit.)
  • Ponto de ebulição: 208.19°C (rough estimate)
  • Índice de Refracção: 1.4260 (estimate)
  • Coeficiente de partição da água: Slightly soluble in water.
  • PSA: 37.38000
  • LogP: -0.52090
  • Sensibilidade: Sensitive to humidity
  • Solubilidade: Not determined

N-Methylmaleimide Informações de segurança

  • Símbolo: GHS05 GHS07
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302-H314-H317
  • Declaração de Advertência: P280-P305 + P351 + P338-P310
  • Número de transporte de matérias perigosas:UN 1759 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-34-43
  • Instrução de Segurança: S26-S36/37/39-S45
  • CÓDIGOS DA MARCA F FLUKA:10-21
  • RTECS:ON5600000
  • Identificação dos materiais perigosos: C
  • Frases de Risco:R20/21; R25; R34; R43
  • PackingGroup:III
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • Classe de Perigo:8
  • Termo de segurança:6.1
  • Grupo de Embalagem:II

N-Methylmaleimide Dados aduaneiros

  • CÓDIGO SH:2925190090
  • Dados aduaneiros:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Methylmaleimide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-25331-0.05g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
0.05g
$19.0 2024-06-19
Enamine
EN300-25331-2.5g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
2.5g
$25.0 2024-06-19
Enamine
EN300-25331-25.0g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
25.0g
$171.0 2024-06-19
Enamine
EN300-25331-100.0g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
100.0g
$362.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0807-25g
N-Methylmaleimide
930-88-1 97.0%(GC)
25g
¥595.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0807-100g
N-Methylmaleimide
930-88-1 97.0%(GC)
100g
¥1390.0 2022-06-10
TRC
M316800-25000mg
N-Methylmaleimide
930-88-1
25g
$150.00 2023-05-17
Life Chemicals
F3188-0045-0.25g
N-Methylmaleimide
930-88-1 95%+
0.25g
$18.0 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158890-25G
N-Methylmaleimide
930-88-1 >98.0%(GC)
25g
¥265.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N831066-5g
N-Methylmaleimide
930-88-1 97%
5g
¥107.00 2022-09-01

N-Methylmaleimide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Copper sulfate ,  Xylenesulfonic acid Solvents: Xylene
Referência
Preparation and purification of N-substituted maleimide
, Japan, , ,

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
Referência
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; Siddiki, S. M. A. Hakim; Kon, Kenichi; Hasegawa, Junya; Shimizu, Ken-ichi, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
Referência
Preparation of N-substituted maleimides
, Japan, , ,

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Toluene ;  4 - 5 h, reflux
Referência
Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadducts
Karnik, A. V.; Singh, V. H.; Kotwal, S. B.; Sapre, Jai; Tawde, Trupti; et al, Oriental Journal of Chemistry, 2011, 27(1), 321-324

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Acetic anhydride ,  Sodium acetate ;  30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation
Xu, Guowei; Yang, Yaqing; Yang, Yanming; Song, Gao; Li, Shanshan; et al, European Journal of Medicinal Chemistry, 2020, 191,

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Diethyl ether ;  1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ;  0.5 h, 90 °C
1.3 Reagents: Water ;  cooled
Referência
Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphoma
Byrne, Andrew J.; Bright, Sandra A.; McKeown, James P.; O'Brien, John E.; Twamley, Brendan; et al, Pharmaceuticals, 2020, 13(1),

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Potassium dichromate
Referência
The photooxidation of pyrrole: A simple synthesis of maleimide
Mayo, P. de; Reid, S. T., Chemistry & Industry (London, 1962, 1576, 1576-7

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Acetic acid ;  6 - 8 h, 125 °C; 125 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Cp*Rh(III)-Catalyzed ortho-Alkylation/Alkenylation of Nitroarenes
Xiao, Lin; Liu, Xu-Ge; Bao, Mei-Zhu; Song, Jia-Lin; Chen, Shao-Yong; et al, Organic Letters, 2023, 25(28), 5185-5190

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Acetic acid ;  rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing Groups
Mandal, Rajib; Emayavaramban, Balakumar; Sundararaju, Basker, Organic Letters, 2018, 20(10), 2835-2838

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ;  cooled; 2 h, 140 °C
Referência
9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XII
Goeksu, Haydar; Topal, Meryem; Keskin, Ali; Gueltekin, Mehmet S.; Celik, Murat; et al, Archiv der Pharmazie (Weinheim, 2016, 349(6), 466-474

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Acetic acid ;  4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligands
Nirogi, Ramakrishna; Dwarampudi, Adireddy; Kambhampati, Ramasastry; Bhatta, Venugopalarao; Kota, Laxman; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Acetic acid ;  16 h, reflux
Referência
C-O Coupling/[4+2] Cycloaddition Tandem Reactions via Oxidative Dearomatization of BINOLs: Access to Bridged Polycyclic Compounds
Liu, Hao; Gong, Zi-Rong; Lin, Meng-Ling; Luo, Wen; Xu, Yan-Jun ; et al, Journal of Organic Chemistry, 2023, 88(6), 3916-3926

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Copper sulfate Catalysts: Xylenesulfonic acid Solvents: Xylene
Referência
Preparation of maleimide derivatives
, Japan, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Triethylamine ,  Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
Referência
Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and Imides
Kates, Michael J.; Schauble, J. Herman, Journal of Organic Chemistry, 1995, 60(21), 6676-7

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Acetic acid ;  6 h, reflux
Referência
Photoinduced Electron Donor-Acceptor Complex-Mediated Radical Cascade Involving N-(Acyloxy)phthalimides: Synthesis of Tetrahydroquinolines
Hota, Sudhir Kumar; Panda, Satya Prakash; Das, Sanju; Mahapatra, Sanat Kumar ; Roy, Lisa ; et al, Journal of Organic Chemistry, 2023, 88(4), 2543-2549

Synthetic Routes 16

Condições de reacção
1.1 Solvents: Acetic acid ;  8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 7
Referência
Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines
Lin, Chih-Yu; Huang, Wan-Wen; Huang, Ying-Ti; Dhole, Sandip ; Barve, Indrajeet J.; et al, Journal of Organic Chemistry, 2023, 88(6), 3424-3435

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Acetic acid ;  8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenols
Wang, Shuowen; Huang, Zhi; Yang, Ruitong; Chen, Ya; Shao, Wen; et al, Organic Chemistry Frontiers, 2023, 10(17), 4329-4335

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Acetic acid ;  4 h, 110 °C; cooled
1.2 Reagents: Water
Referência
Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant Conditions
Kim, Hyunkyu; Kang, Young Ji; Jeong, Eun Sun; Kang, Sebyung; Kim, Kyoung Taek, ACS Macro Letters, 2012, 1(10), 1194-1198

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ;  5 min, heated
1.2 Catalysts: 18-Crown-6 ;  2.5 min, 100 - 150 °C
Referência
Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agents
Upadhyay, Ashok Kumar; Havaldar, Freddy H., International Journal of Chemistry (Mumbai, 2013, 2(3), 316-320

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid ,  Water ;  overnight, 120 °C
Referência
Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process
Li, Ze-lin; Cai, Chun, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210

N-Methylmaleimide Raw materials

N-Methylmaleimide Preparation Products

N-Methylmaleimide Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:930-88-1)N-Methylmaleimide
A1207480
Pureza:99%/99%
Quantidade:100g/500g
Preço ($):228.0/700.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-88-1)N-Methylmaleimide
sfd3541
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito